molecular formula C5H10ClNO B8220502 3-ethenyloxetan-3-aminehydrochloride

3-ethenyloxetan-3-aminehydrochloride

Cat. No.: B8220502
M. Wt: 135.59 g/mol
InChI Key: XQRVDBWVWSGRGO-UHFFFAOYSA-N
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Description

3-ethenyloxetan-3-aminehydrochloride is a chemical compound with the molecular formula C₅H₁₂ClNO It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an amine group The hydrochloride salt form enhances its stability and solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting from an appropriate alkene, the oxetane ring can be formed through a [2+2] cycloaddition reaction

Industrial Production Methods

Industrial production of 3-ethenyloxetan-3-aminehydrochloride may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and amination processes. The final product is then converted to its hydrochloride salt form to enhance stability and solubility.

Chemical Reactions Analysis

Types of Reactions

3-ethenyloxetan-3-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of oxetane oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted oxetane derivatives.

Scientific Research Applications

3-ethenyloxetan-3-aminehydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethenyloxetan-3-aminehydrochloride involves its interaction with molecular targets through its amine group. This interaction can lead to the modulation of biological pathways, influencing various physiological processes. The oxetane ring’s unique structure also contributes to its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Methyloxetan-3-amine hydrochloride: Similar structure with a methyl group instead of an ethenyl group.

    3-Difluoromethyloxetan-3-amine hydrochloride: Contains a difluoromethyl group.

Uniqueness

3-ethenyloxetan-3-aminehydrochloride is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-ethenyloxetan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-2-5(6)3-7-4-5;/h2H,1,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRVDBWVWSGRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(COC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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